![molecular formula C12H17NO3S B2945512 Tert-butyl 6-amino-3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylate CAS No. 2248325-97-3](/img/structure/B2945512.png)

Tert-butyl 6-amino-3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

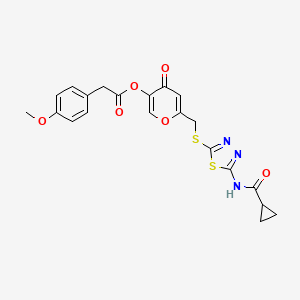

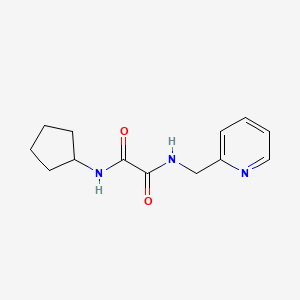

Molecular Structure Analysis

The molecular structure of Tert-butyl 6-amino-3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylate consists of a fused thienopyran ring system with a tert-butyl ester group. The compound’s core structure includes a thieno[2,3-b]pyran moiety, which contributes to its unique properties .

Chemical Reactions Analysis

Scientific Research Applications

Synthesis and Characterization

Synthesis Techniques : The compound is synthesized using various methods, including one-pot synthesis techniques for related compounds. For instance, Zonouzi et al. (2006) reported an efficient one-pot synthesis of 2-amino-4H-pyran derivatives, which are crucial in various applications, including as intermediates in organic synthesis (Zonouzi, Kazemi, & Nezamabadi, 2006).

Structural Characterization : Various studies have focused on the structural characterization of similar compounds. For example, Sharma et al. (2016) performed eco-friendly synthesis and spectral properties studies, including X-ray crystal structure, on a novel indoline derivative related to the tert-butyl compound (Sharma, Brahmachari, Banerjee, Nurjamal, Kant, & Gupta, 2016).

Potential Biological Applications

Biological Activity : While specific biological activities of Tert-butyl 6-amino-3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylate are not directly highlighted, related compounds have been studied for their biological properties. For instance, Çolak et al. (2021) investigated the synthesis and characterization of similar compounds, which could have implications in biological research (Çolak, Karayel, Buldurun, & Turan, 2021).

Chemical Reactivity and Applications : The reactivity of compounds structurally similar to Tert-butyl 6-amino-3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylate has been a subject of research. Mironovich and Shcherbinin (2014) studied the reactivity of a pyrazolo[5,1-c][1,2,4]triazine derivative, providing insights into the potential chemical applications of related compounds (Mironovich & Shcherbinin, 2014).

Advanced Synthesis and Application Techniques

Advanced Synthesis Methods : Advanced methods like continuous photo flow synthesis have been employed for related compounds, as demonstrated by Yamashita et al. (2019) in their work on a deuterium-labeled derivative (Yamashita, Nishikawa, & Kawamoto, 2019).

Application in Medicinal Chemistry : The applications of structurally related compounds in medicinal chemistry are evident in works like that of Bajaj et al. (2014), who described the enantioselective synthesis of Boc-protected pyranones, which serve as carbohydrate building blocks (Bajaj, Farnsworth, & O'Doherty, 2014).

properties

IUPAC Name |

tert-butyl 6-amino-3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3S/c1-12(2,3)16-10(14)8-7-5-4-6-15-11(7)17-9(8)13/h4-6,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZVJXCLJONXCPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(SC2=C1CCCO2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-fluoro-4-methylphenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2945433.png)

![2-(p-tolyloxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2945435.png)

![2-([1,1'-biphenyl]-4-yl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide](/img/structure/B2945445.png)

![6-isobutyl-3-[(4-isopropylpiperazino)carbonyl]isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2945446.png)

![1,3-dimethyl-5-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2945450.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2945452.png)